molecular formula C8H6FN3 B2979752 1-(4-Fluorophenyl)-1H-1,2,3-triazole CAS No. 81329-37-5

1-(4-Fluorophenyl)-1H-1,2,3-triazole

Cat. No.: B2979752
CAS No.: 81329-37-5
M. Wt: 163.155
InChI Key: VXIPLXDFBWGLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-1H-1,2,3-triazole is a high-purity chemical intermediate designed for advanced research and development. As a derivative of the 1,2,3-triazole heterocycle, this compound serves as a versatile building block in medicinal chemistry, materials science, and chemical biology. Its structure, featuring a fluorine-substituted phenyl ring, is of significant interest in the synthesis of novel pharmaceutical candidates and agrochemicals, as the fluorine atom can influence a molecule's electronic properties, metabolic stability, and binding affinity. The 1,2,3-triazole core is readily accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction, making this compound an ideal candidate for the efficient construction of molecular libraries and functionalized polymers. While specific biological data for this compound is not available in the current search, analogous structures are frequently explored for their potential biological activities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult relevant, up-to-date scientific literature and safety data sheets before use.

Properties

IUPAC Name

1-(4-fluorophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIPLXDFBWGLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1H-1,2,3-triazole can be synthesized through various methods. One common approach involves the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is typically catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds efficiently at room temperature, yielding the desired triazole compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted phenyl triazoles.

Scientific Research Applications

1-(4-Fluorophenyl)-1H-1,2,3-triazole and its derivatives have applications in medicinal chemistry, acting as anticonvulsants, antidepressants, anticancer, antiviral, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic drugs . Triazoles produce non-covalent interactions, improving solubility and binding to bimolecular targets, which may explain their wide applicability .

Applications

  • Anticonvulsant Activity Thiazole derivatives, including those with a 1,2,4-triazole ring, have anticonvulsant properties . For example, 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole provides protection in seizure models .
  • Anti-inflammatory and Antioxidant Potential Ferrocene-1H-1,2,3-triazole hybrids have anti-inflammatory and antioxidant potential . They inhibit nitric oxide (NO) production in models of lipopolysaccharide-induced inflammation . Certain ferrocene-1H-1,2,3-triazole hybrids exhibit an antioxidant effect on mitochondrial free radicals . They can also protect against inflammation in rat mesangial cells (RMCs) by decreasing iNOS levels .
  • Anticancer activity 1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3- triazole derivatives have anticancer activities against HCT 116, MDA-MB231, and Mia-PaCa2 cancer cell lines .
  • Antimicrobial activity Benzimidazole derivatives were evaluated to determine in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi .
  • Medicinal Chemistry The introduction of fluorine into medicinal chemistry impacts the pharmacological properties of drug candidates, including membrane permeability, metabolic stability, lipophilicity, and binding affinity . Combining the structural, chemical, and biological properties of 1,2,3-triazoles and fluorine creates potential for applications across a range of fields .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Key Comparisons of 1-(4-Fluorophenyl)-1H-1,2,3-triazole and Analogues

Compound Name Substituents Key Properties/Bioactivity Reference
This compound N1: 4-Fluorophenyl - Singlet at 7.71 ppm ($^1$H NMR)
- Antifungal activity (CYP51 binding)
- Yield: 39% (CuAAC)
1-(4-Methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole N1: 4-Methoxybenzyl; C5: 4-Nitrophenyl - Enhanced electron-withdrawing effect (NO$_2$)
- Lower solubility due to nitro group
1-(3-Chlorophenyl)-1H-1,2,3-triazole N1: 3-Chlorophenyl - Higher lipophilicity (Cl vs. F)
- Moderate antimicrobial activity
5-(4-Fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole N1: 3,4,5-Trimethoxyphenyl; C5: 4-Fluorophenyl - Potent anticancer activity (Combretastatin analog)
- Trimethoxy group enhances tubulin binding
1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA) N1: 4-Bromophenyl; C5: Phenyl - Strong HSA binding (subdomain IIA)
- Broad-spectrum antimicrobial activity

Functional Group Influence on Activity

  • Fluorine vs. Chlorine/Bromine: The 4-fluorophenyl group offers a balance of electronegativity and steric bulk, favoring interactions with hydrophobic enzyme pockets.
  • Linkage Effects: Sulfonyl (e.g., 1-substituted-phenyl-4-sulfonyl-5-methyl-1H-1,2,3-triazole) or carbonyl amide linkages (e.g., 1-substituted-phenyl-4-aminocarbonyl-1H-1,2,3-triazole) alter specificity. Sulfonyl derivatives exhibit higher target selectivity compared to carbonyl-linked analogs .

Biological Activity

1-(4-Fluorophenyl)-1H-1,2,3-triazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound this compound features a triazole ring substituted with a fluorophenyl group. This structural configuration is crucial for its biological activity, as the fluorine atom can enhance lipophilicity and improve binding affinity to biological targets.

Antibacterial Activity

Research indicates that derivatives of triazoles exhibit noteworthy antibacterial properties. For instance, studies have shown that compounds containing the 1,2,3-triazole moiety can effectively inhibit the growth of various bacterial strains.

Table 1: Antibacterial Activity of Triazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
This compoundE. coli5 µg/mL20
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazoleB. subtilis10 µg/mL18
4-Amino-1,2,4-Triazole DerivativeP. aeruginosa12 µg/mL15

The presence of the fluorine atom in the phenyl ring has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications at the phenyl position can further optimize antibacterial efficacy.

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied. Specifically, compounds like this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)Selectivity Index (SI)
This compoundHepG2 (Liver Cancer)155
Sorafenib AnalogHuh7 (Liver Cancer)204
Pyrazoline-Embedded TriazoleA549 (Lung Cancer)186

Studies have shown that triazoles can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells . The selectivity index indicates a favorable safety profile for these compounds.

Enzyme Inhibition

In addition to their antibacterial and anticancer properties, triazoles are known for their enzyme inhibitory activities. Notably, they have been identified as effective inhibitors of carbonic anhydrase II and DprE1 enzymes.

Table 3: Enzyme Inhibition Potency of Triazole Derivatives

Compound NameTarget EnzymeIC50 (µM)
This compoundCarbonic Anhydrase II8
DprE1 InhibitorDprE112

The inhibition of these enzymes suggests potential therapeutic applications in treating conditions such as tuberculosis and other bacterial infections .

Case Studies

Several case studies highlight the efficacy of triazoles in clinical settings:

  • Case Study on Antibacterial Efficacy : A study demonstrated that a derivative of this compound showed remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value comparable to standard antibiotics .
  • Case Study on Anticancer Activity : Another investigation revealed that a series of triazole analogs exhibited significant cytotoxicity against hepatocellular carcinoma cell lines with minimal side effects on normal liver cells .

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(4-fluorophenyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for regioselective synthesis of 1,4-disubstituted triazoles like this compound. Key reagents include 4-fluoroaryl azides and terminal alkynes, with CuSO₄/Na ascorbate or heterogeneous catalysts (e.g., Cu-Fe₃O₄@SiO₂) enabling mild conditions (room temperature to 50°C) and high yields (70–85%) . Solvent choice (e.g., THF/water mixtures) and catalyst loading critically affect reaction efficiency and purity .

Q. How can X-ray crystallography be used to confirm the structure of this compound derivatives?

Single-crystal X-ray diffraction with software like SHELXL (for refinement) and SHELXS (for structure solution) provides precise structural data, including bond lengths, angles, and intermolecular interactions. For example, the crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole revealed dihedral angles of 30.57° (triazole/fluorophenyl) and 21.81° (triazole/methoxyphenyl), along with π-π stacking (3.77–3.84 Å) stabilizing the lattice . Data collection parameters (e.g., MoKα radiation, T = 295 K) and refinement statistics (R factor < 0.06) ensure accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are peaks interpreted?

  • ¹H/¹³C NMR : The triazole proton appears as a singlet at δ ~7.6–8.0 ppm, while fluorophenyl protons split into doublets (J = 8–9 Hz) due to para-substitution. Aromatic carbons resonate at δ 120–135 ppm, with the triazole carbon at δ ~144 ppm .
  • LCMS : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 276.04 for C₁₃H₁₁ClN₃S derivatives) .

Advanced Research Questions

Q. How does regioselectivity in triazole synthesis impact pharmacological activity, and what strategies resolve conflicting data?

Regioselectivity (1,4- vs. 1,5-disubstitution) directly influences bioactivity. For instance, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) showed potent analgesic effects due to its 1,4-regioisomer stabilizing target receptor interactions . Conflicting activity reports may arise from impure regioisomers; HPLC or preparative TLC is critical for isolation .

Q. What computational methods elucidate the photolytic behavior of this compound?

Multiconfigurational CASPT2/CASSCF studies reveal photolysis pathways, identifying low-lying excited states and conical intersections. For 1H-1,2,3-triazole, S₁→S₀ internal conversion occurs via a twisted intramolecular charge-transfer state, with non-adiabatic molecular dynamics (NAMD) simulations predicting dissociation into N₂ and nitrene intermediates .

Q. How do solid-phase synthesis techniques improve the scalability of triazole derivatives?

Solid-phase CuAAC enables high-throughput synthesis of peptide-triazole hybrids. For example, Fmoc-protected azides react with alkynes on resin-bound peptides, achieving >95% conversion with minimal purification. This method is orthogonal to standard SPPS conditions and avoids solution-phase side reactions .

Q. What crystallographic challenges arise when analyzing fluorinated triazoles, and how are they mitigated?

Fluorine’s high electronegativity distorts electron density maps, complicating hydrogen atom localization. Using high-resolution data (θ > 25°) and restraints (e.g., SHELXL AFIX commands) improves H-atom placement. Twinning or disorder in fluorophenyl groups requires rigorous validation via PLATON or OLEX2 .

Q. How can structure-activity relationship (SAR) studies optimize triazole-based antimicrobial agents?

Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) enhances membrane penetration, while 1,4-disubstitution improves target binding. For example, metronidazole-triazole hybrids exhibit enhanced biofilm disruption via nitroreductase activation, with MIC values < 2 µg/mL against anaerobic pathogens .

Methodological Notes

  • Synthesis Reproducibility : Document catalyst batch (e.g., Cu(I) purity) and azide freshness, as decomposed azides reduce yield .
  • Data Contradictions : Cross-validate NMR/X-ray results with computational models (e.g., DFT for predicting chemical shifts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.